molecular formula C₃₉H₄₉N₅O₅S₂ B1140958 N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine CAS No. 508234-94-4

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine

Cat. No.: B1140958
CAS No.: 508234-94-4
M. Wt: 731.97
Attention: For research use only. Not for human or veterinary use.
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Description

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine (CAS: 508234-94-4) is a multifunctional compound designed for applications in peptide synthesis and biochemical research. Its structure integrates three key functional groups:

  • Biotinyl Group: Enables streptavidin/avidin binding for affinity purification or detection .
  • N-Boc (tert-Butoxycarbonyl) and S-Trityl (Triphenylmethyl) Groups: Protect the cysteine thiol and amine during solid-phase peptide synthesis, preventing unwanted side reactions .
  • Ethylenediamine Backbone: Acts as a spacer, linking the biotin and cysteine moieties .

This compound is classified under "Building Blocks" and is utilized in bioconjugation, protein modification, and targeted drug delivery systems. Its commercial availability is noted by HexoSynth (in stock, HXT-49143) but listed as discontinued by CymitQuimica, suggesting variability in supplier availability .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H49N5O5S2/c1-38(2,3)49-37(48)43-31(35(46)41-24-23-40-33(45)22-14-13-21-32-34-30(25-50-32)42-36(47)44-34)26-51-39(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-12,15-20,30-32,34H,13-14,21-26H2,1-3H3,(H,40,45)(H,41,46)(H,43,48)(H2,42,44,47)/t30-,31-,32-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCRGAOYSJBHNS-SUGCFTRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCC[C@H]4[C@@H]5[C@H](CS4)NC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H49N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

732.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiol Protection with Trityl Group

The tritylation of cysteine requires precise control to avoid racemization. A study comparing S-trityl and S-acetamidomethyl (Acm) protection found that the trityl group offers superior stability under acidic conditions, though it introduces steric hindrance. Optimal conditions include:

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (TEA), 2.5 equivalents

  • Temperature : 0–5°C to minimize side reactions

Yield : 85–92% after recrystallization in methanol.

Biotinylation Efficiency

Biotin conjugation is highly sensitive to activation methods. Using EDC/HOBt in DMF achieves >90% conversion, whereas direct acyl chloride formation leads to lower yields (65–70%) due to hydrolysis. Critical parameters include:

  • Molar Ratio : Biotin:EDC:HOBt = 1:1.2:1.2

  • Reaction Time : 4–6 hours at 25°C

Boc Protection of Ethylenediamine

The Boc protection step is optimized using a biphasic system (water/ethyl acetate) to enhance selectivity. Ethylenediamine is reacted with Boc₂O in the presence of sodium hydroxide, yielding N-Boc-ethylenediamine with >95% purity.

Industrial Production Considerations

Scaling up the synthesis introduces challenges in purification and cost-effectiveness. Industrial protocols often employ:

  • Continuous Flow Chemistry : Reduces reaction time by 40% compared to batch processes.

  • Solvent Recycling : DMF and methanol are recovered via distillation, lowering environmental impact.

  • Quality Control : HPLC with UV detection (λ = 280 nm) ensures product purity >99%.

Table 1 : Comparison of Laboratory vs. Industrial Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL–1 L100–500 L
Yield70–75%80–85%
Purification MethodColumn ChromatographyRecrystallization
Cost per Gram$120–$150$40–$60

Comparative Analysis of Methodologies

Carbodiimide vs. Mixed Anhydride Coupling

Carbodiimide-mediated coupling (EDC/HOBt) outperforms mixed anhydride methods in yield and reproducibility. A study comparing both approaches reported:

  • EDC/HOBt : 88% yield, 98% purity

  • Mixed Anhydride : 72% yield, 90% purity

Alternative Protecting Groups

Replacing the trityl group with S-tert-butyl (StBu) reduces steric hindrance but requires harsher deprotection conditions (e.g., Hg²⁺ salts). The trityl group remains preferred for its compatibility with mild acidic cleavage (1% trifluoroacetic acid).

Case Studies and Experimental Data

Patent CN105294731A Synthesis

This method reports a 67.1% yield using:

  • Biotin : 13.7 g (0.056 mol)

  • N'-Boc-1,6-hexanediamine : 15.8 g (0.07 mol)

  • Solvent : DMF (300 mL)

  • Purification : Methanol recrystallization.

Key Insight : Increasing the molar ratio of EDC/HOBt to 1.5 equivalents improves yield to 73%.

Racemization Mitigation

Racemization during cysteine protection is minimized by:

  • Low Temperature : 0–5°C during tritylation.

  • Inert Atmosphere : Nitrogen or argon prevents oxidative dimerization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in the cysteine moiety can undergo oxidation to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: The protected groups (trityl and Boc) can be removed under acidic conditions to yield the free amine and thiol groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP in aqueous buffers.

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and mild acids for trityl group removal.

Major Products:

    Oxidation: Disulfide-linked dimers.

    Reduction: Free thiol groups.

    Deprotection: Free amine and thiol groups.

Scientific Research Applications

Protein Biotinylation

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine is widely used for biotinylating proteins through intein-mediated systems. This method allows for site-specific attachment of biotin to proteins, enabling their immobilization on avidin-coated surfaces for proteomic studies and microarray applications. A notable study demonstrated the successful biotinylation of proteins suitable for immobilization onto avidin-functionalized glass slides, enhancing protein detection sensitivity .

Drug Delivery Systems

The compound's ability to interact with biological molecules makes it a candidate for drug delivery systems. Its biotin component can facilitate targeted delivery of therapeutic agents to cells expressing avidin or streptavidin, improving the efficacy of treatments. Research has shown that conjugating drugs with this compound can enhance cellular uptake and therapeutic outcomes, particularly in cancer therapy.

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, including Helicobacter pylori. The compound demonstrated increased antibacterial activity compared to controls, indicating potential therapeutic applications in treating bacterial infections.

Anticancer Research

In vitro studies have revealed that this compound can inhibit the proliferation of several cancer cell lines, such as MCF-7 and MDA-MB 231 breast cancer cells. The underlying mechanism appears to involve apoptosis induction through caspase pathway activation. This suggests a promising role for this compound in anticancer drug development.

Case Studies

Application AreaStudy FindingsImplications
Protein Biotinylation Successful biotinylation of proteins using intein systems .Enhanced sensitivity in protein detection assays.
Drug Delivery Improved cellular uptake of conjugated drugs.Potential for targeted cancer therapies.
Antimicrobial Activity Increased efficacy against Helicobacter pylori.New avenues for treating bacterial infections.
Anticancer Potential Significant cytotoxic effects on breast cancer cell lines.Promising candidate for developing new anticancer agents.

Mechanism of Action

The compound exerts its effects primarily through the biotin moiety, which binds to streptavidin or avidin with high affinity. This interaction is often used in various biochemical assays to immobilize or detect proteins and other biomolecules. The cysteine and ethylenediamine components can also interact with other molecules, providing additional functionality.

Comparison with Similar Compounds

N-Biotinyl-N′-cysteinyl Ethylenediamine Trifluoroacetic Acid Salt (CAS: 288144-42-3)

  • Key Differences :
    • Lacks Boc and trityl protecting groups.
    • Contains a trifluoroacetic acid (TFA) counterion, enhancing solubility in polar solvents .
  • Applications : Primarily used in metal chelation due to the free thiol (-SH) on cysteine, enabling interactions with transition metals like Cu²⁺ or Fe³⁺ .
  • Advantages Over N-Boc-S-trityl Derivative :
    • Simplified structure allows direct thiol reactivity without deprotection steps.
    • Lower molecular weight (MW: ~570 g/mol vs. ~900 g/mol for the Boc/trityl variant) .
  • Limitations : Susceptibility to oxidation without trityl protection limits long-term stability .

[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-tetraacetic Acid

  • Key Differences :
    • Replaces biotin with a methanethiosulfonyl group and incorporates EDTA-like chelating arms .
  • Applications :
    • Specialized in metal ion chelation (e.g., Ca²⁺, Mg²⁺) for enzymology studies.
    • Forms disulfide bonds with cysteine residues in proteins, enabling site-specific modifications .
  • Advantages :
    • Superior metal-binding capacity due to tetraacetic acid groups.
    • Dual functionality (metal chelation and protein labeling).
  • Limitations: No biotin tag reduces utility in affinity-based assays compared to N-Biotinyl derivatives .

N,N'-Dibenzylethylenediamine Penicillin Salt (CAS: 1538-09-6)

  • Key Differences :
    • Ethylenediamine is functionalized with benzyl groups and serves as a counterion for penicillin .
  • Applications : Prolongs antibiotic release due to low solubility in aqueous environments .
  • Relevance : Highlights the ethylenediamine scaffold’s versatility but diverges entirely in application (antibiotic formulation vs. bioconjugation) .

Functional Comparison Table

Compound Name CAS Number Molecular Weight (g/mol) Key Functional Groups Primary Applications Stability Considerations
N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine 508234-94-4 ~900 Biotin, Boc, S-trityl, ethylenediamine Peptide synthesis, bioconjugation High (protected thiol/amine)
N-Biotinyl-N′-cysteinyl Ethylenediamine TFA Salt 288144-42-3 ~570 Biotin, free thiol, TFA Metal chelation, protein labeling Moderate (oxidation-prone)
[S-Methanethiosulfonylcysteaminyl]ethylenediamine-EDTA sc-212817 ~600 Methanethiosulfonyl, EDTA Metal-protein studies, enzymology High (stable disulfide bonds)
N,N'-Dibenzylethylenediamine Penicillin Salt 1538-09-6 ~909 Dibenzyl, penicillin Antibiotic formulation High (low aqueous solubility)

Research Findings and Industrial Relevance

  • Synthesis Utility : The Boc and trityl groups in this compound are critical for orthogonal protection strategies in peptide synthesis, enabling sequential deprotection .
  • Biotin-Avidin Systems: Biotinylation enhances compatibility with streptavidin-coated surfaces, making this compound valuable in diagnostic assays (e.g., ELISA) .
  • Competitive Alternatives : Compounds like N-Biotinyl-N′-cysteinyl Ethylenediamine TFA Salt offer cost-effective solutions for labs prioritizing rapid thiol reactivity over synthetic complexity .

Biological Activity

N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine is a compound that has garnered attention in biochemical research due to its unique structural characteristics and potential applications in various biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a biotin moiety linked to a cysteine derivative through an ethylenediamine spacer. The presence of the Boc (tert-butyloxycarbonyl) and trityl protecting groups enhances its stability and solubility in organic solvents such as dichloromethane, DMSO, and methanol .

Target Interactions

This compound primarily interacts with proteins and enzymes involved in cellular signaling pathways. Its biotin component allows for specific binding to avidin or streptavidin, facilitating targeted delivery of therapeutic agents or probes in biological assays.

Cellular Effects

The compound has shown significant effects on various cell types, particularly in modulating gene expression and influencing cellular metabolism. It has been reported to impact the activity of enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it has shown efficacy against MCF-7 and MDA-MB 231 breast cancer cells, with IC50 values indicating significant cytotoxic effects . The underlying mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

  • Antibacterial Activity : A study assessed the antibacterial efficacy of this compound against Helicobacter pylori, revealing a three-fold increase in antibacterial activity compared to controls. This suggests potential for therapeutic applications in treating bacterial infections.
  • Cancer Cell Proliferation : In a controlled laboratory setting, the compound was tested against various cancer cell lines. Results indicated that at specific concentrations, it significantly reduced cell viability, supporting its role as a potential anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Key parameters include:

  • Absorption : Rapid absorption observed in vitro.
  • Distribution : The compound demonstrates favorable distribution characteristics due to its solubility profile.
  • Metabolism : Metabolic pathways involve enzymatic cleavage of protecting groups, releasing active forms capable of exerting biological effects.
  • Excretion : Primarily excreted via renal pathways after metabolic conversion .

Q & A

Basic: What are the primary applications of N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine in protein modification studies?

This compound is designed for site-specific biotinylation of proteins, particularly through cysteine residues. Its structure integrates biotin (for streptavidin binding), a Boc-protected amine, and an S-trityl group (thiol protection), enabling controlled thiol-reactive biotinylation. It is used in intein-mediated protein ligation to introduce biotin tags at specific sites, facilitating pull-down assays, protein interaction studies, or structural analysis via cryo-EM .
Methodological Insight : For cysteine-specific labeling, the S-trityl group must be selectively deprotected (e.g., using trifluoroacetic acid) to expose the thiol for conjugation. Post-deprotection, the free cysteine reacts with maleimide-functionalized probes or undergoes disulfide exchange .

Advanced: How does the S-trityl protection group influence steric hindrance during conjugation, and how can this be mitigated?

The S-trityl group introduces significant steric bulk, which may reduce reaction efficiency in confined protein environments (e.g., binding pockets). This can lead to incomplete biotinylation or off-target labeling.
Mitigation Strategies :

  • Pre-deprotection : Remove the trityl group prior to conjugation using mild acidic conditions (e.g., 1% TFA in DCM), followed by neutralization to avoid protein denaturation .
  • Alternative Protecting Groups : Compare with S-acetamidomethyl (Acm) or S-tert-butyl groups, which offer lower steric hindrance but require distinct deprotection conditions (e.g., iodine or mercury-based reagents) .
  • Kinetic Analysis : Use LC-MS to monitor conjugation efficiency and optimize reaction time/temperature .

Basic: What analytical techniques are recommended for verifying the purity and structure of this compound?

HPLC and LC-MS are critical for assessing purity and confirming molecular weight. Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) resolves the compound from deprotected byproducts. LC-MS (ESI+) identifies the intact mass (expected ~800–850 Da) and detects hydrolyzed Boc or trityl groups .
Supplementary Methods :

  • NMR : 1H/13C NMR in DMSO-d6 confirms the presence of trityl (aromatic protons at 7.2–7.5 ppm) and biotin (δ 4.3–4.5 ppm for the thiophane ring) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and 2500 cm⁻¹ (thiol after deprotection) validate functional groups .

Advanced: How can researchers resolve contradictions in biotinylation efficiency across different protein systems?

Discrepancies often arise from variability in cysteine accessibility, competing side reactions (e.g., disulfide scrambling), or incomplete deprotection.
Troubleshooting Framework :

Accessibility Mapping : Use protein modeling (e.g., PyMOL) to predict cysteine exposure. Compare with experimental data from mass spectrometry .

Redox Optimization : Introduce reducing agents (e.g., TCEP) to prevent disulfide formation, but ensure compatibility with the S-trityl group .

Competitive Assays : Compare labeling efficiency with alternative biotinylation reagents (e.g., NHS-biotin) to isolate steric vs. reactivity effects .

Basic: What are the stability considerations for storing and handling this compound?

The Boc and trityl groups are acid-labile. Store the lyophilized powder at -20°C in anhydrous DMSO or DMF to prevent hydrolysis. Avoid aqueous buffers with pH >7, which may prematurely deprotect the Boc group. For long-term storage, use argon-flushed vials .

Advanced: What strategies enhance the solubility of this compound in aqueous reaction buffers?

The hydrophobic trityl group limits aqueous solubility.
Approaches :

  • Co-solvents : Use 10–20% DMSO or ethanol to solubilize the compound before dilution into the reaction buffer.
  • Micelle Formation : Incorporate non-ionic detergents (e.g., 0.1% Tween-20) to stabilize the compound without interfering with conjugation .
  • Structural Modifications : Synthesize analogs with polar substituents (e.g., PEG linkers) on the ethylenediamine backbone, though this requires custom synthesis .

Basic: How is this compound utilized in studying protein-protein interactions?

After site-specific biotinylation, the protein is immobilized on streptavidin-coated beads for co-immunoprecipitation (Co-IP) or surface plasmon resonance (SPR). The Boc group allows orthogonal deprotection for subsequent modifications (e.g., fluorescent tagging) .

Advanced: Can this compound be used in vivo, and what limitations exist?

While primarily for in vitro use, its application in live-cell studies is limited by:

  • Cell Permeability : The trityl group reduces membrane penetration.
  • Toxicity : Ethylenediamine derivatives may induce cellular stress at high concentrations .
    Workarounds :
  • Prodrug Design : Replace the trityl group with membrane-permeable protections (e.g., S-pyridyl).
  • Microinjection : Directly deliver the compound into cells, though this requires validation via fluorescence quenching controls .

Basic: What synthetic routes are reported for this compound?

The synthesis involves:

Cysteine Protection : S-tritylation of L-cysteine using Trt-Cl under basic conditions.

Biotin Conjugation : Coupling the protected cysteine to biotin via EDC/NHS chemistry.

Ethylenediamine Linkage : Boc-protected ethylenediamine is attached using carbodiimide-mediated amide bond formation .

Advanced: How do structural modifications (e.g., Boc vs. Fmoc protection) impact experimental outcomes?

  • Boc Group : Acid-labile, enabling orthogonal deprotection with TFA. Ideal for multi-step modifications.
  • Fmoc Group : Base-labile (piperidine), incompatible with thiol-containing systems.
    Trade-offs : Boc provides greater versatility in acidic conditions but requires careful pH control to avoid premature deprotection .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine
Reactant of Route 2
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N-Biotinyl-N'-(N-Boc-S-trityl)cysteinyl Ethylenediamine

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